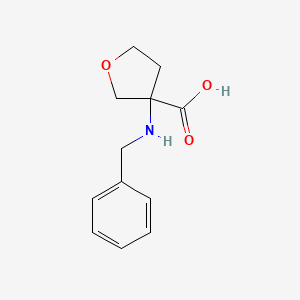

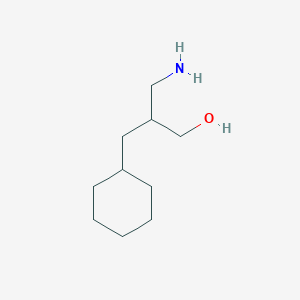

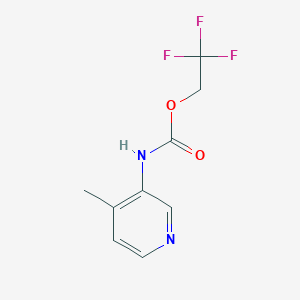

![molecular formula C8H8ClN3 B1374086 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine CAS No. 1344054-57-4](/img/structure/B1374086.png)

2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

“2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” is a type of organochlorine compound . It is a pyridine derivative, which is a class of compounds that are widely used in pharmaceuticals and chemical reagents for organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives like “2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” often involves electrochemical methods . These methods can contribute to the studies of redox reaction mechanisms and can be a powerful tool for the synthesis of new compounds on a gram scale .Molecular Structure Analysis

The molecular structure of “2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” can be analyzed using various spectroscopic methods. For instance, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups and the connectivity of atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving “2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” can be studied using electrochemistry . This field of study can provide insights into the reduction-oxidation mechanisms of hydrogenated pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” can be determined using various analytical techniques. For instance, its molar mass can be calculated based on its molecular formula, and its appearance and melting point can be determined experimentally .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical synthesis of derivatives related to 2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine is a significant area of research. For instance, studies have focused on synthesizing derivatives with potential antituberculotic activity, like 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and its variants (Bukowski & Janowiec, 1996). Another study examined the vibrational spectra and molecular structure of imidazo[4,5-b]pyridine derivatives, which is crucial in understanding their chemical properties and potential applications (Lorenc et al., 2008).

Industrial-Scale Production for Medicinal Use

The compound has applications in the industrial-scale production of intermediates for potent angiotensin II receptor antagonists, which are crucial in developing blood pressure medications (Stucky, Roduit, & Schmidt, 1997). This highlights its role in the pharmaceutical industry, especially in synthesizing drugs for cardiovascular diseases.

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Studies show that certain derivatives can act as effective corrosion inhibitors, which has implications in industrial applications to protect metals from corrosive environments (Saady et al., 2021).

Wirkmechanismus

Target of Action

It’s known that imidazo[4,5-b]pyridine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple targets .

Mode of Action

It’s known that chloromethylpyridines, including this compound, are alkylating agents . Alkylating agents can form covalent bonds with biological macromolecules, such as DNA, RNA, and proteins, which can interfere with their normal functions .

Biochemical Pathways

It’s known that imidazo[4,5-b]pyridine derivatives can interact with various biological pathways, depending on their specific chemical structure and the biological context .

Pharmacokinetics

The properties of a compound can be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

It’s known that alkylating agents, such as chloromethylpyridines, can cause a variety of cellular effects, including dna damage, cell cycle arrest, and cell death .

Action Environment

Factors such as temperature, ph, and the presence of other substances can influence the stability and activity of a compound .

Safety and Hazards

Zukünftige Richtungen

The future research directions for “2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine” could involve its potential applications in the synthesis of new pharmaceutical compounds and chemical reagents. Additionally, further studies could explore its mechanism of action and potential uses as a precursor to pyridine-containing ligands .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-7-methyl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-5-2-3-10-8-7(5)11-6(4-9)12-8/h2-3H,4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULXPKBJZDJBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N=C(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-7-fluorobenzo[d]oxazol-2-amine](/img/structure/B1374006.png)

![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)

![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)

![1-[(2-Amino-6-fluorophenyl)methyl]-3-methyl-1,2-dihydropyridin-2-one](/img/structure/B1374022.png)

![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)